molecular formula C18H18N4O3S B6534747 1-(3-methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea CAS No. 1021214-48-1

1-(3-methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea

Cat. No.: B6534747
CAS No.: 1021214-48-1
M. Wt: 370.4 g/mol
InChI Key: NQMKCATVUTVVNI-UHFFFAOYSA-N
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Description

The compound 1-(3-methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea (hereafter referred to as the target compound) is a urea derivative with a molecular formula of C₁₈H₁₈N₄O₃S and a molecular weight of 370.4255 g/mol . Its structure comprises:

  • A 3-methoxyphenyl group attached to the urea nitrogen.
  • A thiophen-2-yl-substituted dihydropyridazinone moiety linked via an ethyl spacer.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-25-14-5-2-4-13(12-14)20-18(24)19-9-10-22-17(23)8-7-15(21-22)16-6-3-11-26-16/h2-8,11-12H,9-10H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMKCATVUTVVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

The molecular formula for this compound is C20H22N4O3SC_{20}H_{22}N_4O_3S. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the pyridazinone core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the thiophene ring : This can be done via coupling reactions such as Suzuki or Stille coupling.
  • Attachment of the urea group : Acylation reactions using acetic anhydride or acetyl chloride are common.
  • Methoxylation of the phenyl ring : This step involves methoxy reagents under suitable conditions.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds containing thiadiazole and phthalimide moieties have demonstrated enhanced cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Notably, one derivative showed an IC50 value of 29 µM against HeLa cells, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of specific enzymes : The compound may interact with enzymes crucial for tumor growth and proliferation.
  • Induction of apoptosis : By promoting programmed cell death in cancerous cells, it could help reduce tumor size and spread.
  • Modulation of signaling pathways : Interaction with cellular receptors can alter signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

StudyCompoundCell LineIC50 (µM)Findings
1-(3-methoxyphenyl)-3-{...}HeLa29Significant cytotoxicity observed
Thiadiazole derivativesMCF-773Enhanced activity compared to other azoles

Antimicrobial Effects

Beyond anticancer properties, compounds similar to 1-(3-methoxyphenyl)-3-{...} have shown antimicrobial activity. For example, certain triazole derivatives have been reported to possess antibacterial properties against a range of pathogens . This suggests that the compound may also be useful in treating infections.

Anti-inflammatory Potential

There is emerging evidence that some derivatives exhibit anti-inflammatory effects. Compounds with thiophene rings have been linked to reduced inflammation markers in vitro, which may be beneficial for conditions like arthritis or other inflammatory diseases .

Scientific Research Applications

Pharmacological Applications

The pharmacological profile of 1-(3-methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea indicates potential applications in several therapeutic areas:

Anticancer Activity

Research suggests that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene and pyridazine rings may enhance interactions with biological targets involved in cancer progression. Studies have shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

Compounds featuring thiophene and urea functionalities have been reported to possess antimicrobial activities. The compound's structure may facilitate binding to microbial enzymes or receptors, inhibiting their function and leading to cell death. Preliminary studies indicate potential efficacy against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, particularly in conditions like rheumatoid arthritis and other inflammatory diseases. The methoxyphenyl group may contribute to reducing pro-inflammatory cytokine production, thereby alleviating symptoms associated with inflammation .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyridazine core : This can be achieved through cyclization involving hydrazine derivatives.
  • Introduction of the thiophene ring : Coupling reactions such as Suzuki or Stille coupling can be employed.
  • Attachment of the urea group : This is typically done via acylation reactions using isocyanates or carbamates.
  • Methoxylation : The introduction of the methoxy group can be performed using methoxy reagents under suitable conditions.

Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

StudyFocusFindings
AnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
AntimicrobialShowed broad-spectrum activity against various pathogens, including MRSA and E. coli.
Anti-inflammatoryReduced TNF-alpha levels in animal models of arthritis, indicating potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural motifs with several urea derivatives synthesized and characterized in . Below is a comparative analysis:

Compound ID Structure Features Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Urea + 3-methoxyphenyl + thiophen-2-yl-pyridazinone C₁₈H₁₈N₄O₃S 370.43 Not reported 3-Methoxyphenyl, thiophen-2-yl
5h Urea + 4-fluorophenyl + thiophen-2-yl-pyridine C₁₇H₁₄FN₃OS* ~335.38 217–219 4-Fluorophenyl, thiophen-2-yl
5j Urea + ethyl benzoate + thiophen-2-yl-pyridine C₂₂H₂₁N₃O₃S* ~407.48 203–204 Ethyl benzoate, thiophen-2-yl
5k Urea + benzodioxole + thiophen-2-yl-pyridine C₂₁H₁₇N₃O₃S* ~391.44 239–241 Benzodioxole, thiophen-2-yl
C8H7N3S Pyridazinone derivative C₈H₇N₃S 177.23 Not reported Simplified pyridazinone core

Note: Molecular formulas for compounds 5h, 5j, and 5k are inferred from naming conventions in .

Key Observations:
  • Thermal Stability : Higher melting points in analogs like 5k (239–241°C) and 5h (217–219°C) suggest that aromatic substituents (e.g., benzodioxole) improve crystalline stability compared to ester-containing analogs (e.g., 5j: 203–204°C) .
  • Molecular Weight : The target compound (370.43 g/mol) is heavier than most analogs, which may influence pharmacokinetics (e.g., membrane permeability) .
Key Inferences:
  • Thiophen-2-yl Role : The thiophene ring is a consistent feature in active compounds, likely contributing to π-π stacking interactions with biological targets .
  • Substituent Impact : The 3-methoxyphenyl group in the target compound may confer unique selectivity compared to fluorophenyl or benzodioxole substituents, as methoxy groups often modulate receptor binding .

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